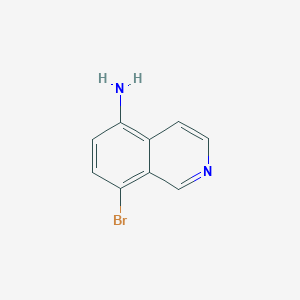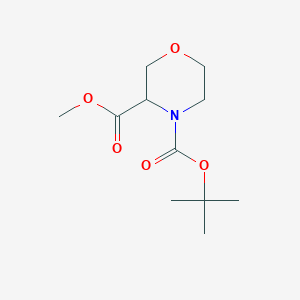
8-Bromoisoquinolin-5-amine
Overview
Description
8-Bromoisoquinolin-5-amine (8-BIQA) is an organic compound that has been studied for its various applications in the scientific community. It is a heterocyclic compound with a bromine atom as the functional group. 8-BIQA has been found to have many potential applications in the fields of chemistry, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Cytotoxic Action
- C4-Substituted Isoquinolines : A study detailed the synthesis of C4-substituted isoquinolines using 4-bromoisoquinoline. Some of these compounds exhibited significant cytotoxicity in tumor cell lines, indicating potential for cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Chemical Reactions and Properties
- Microwave-assisted Amination : Research demonstrated rapid preparation of 1-Aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides using Pd-catalyzed aryl amination under microwave conditions. This presents a method for efficient synthesis of aminoquinolines (Wang, Magnin, & Hamann, 2003).
- Synthesis of Indazoloisoquinolin-amines : Another study involved synthesizing fluorescent indazoloisoquinolin-amines from 4-Substituted 1-bromoisoquinolin-amines. These compounds could have applications in fluorescence-based biological studies (Balog, Riedl, & Hajos, 2013).
Antitumor and Antibacterial Applications
- Antitumor Activity : Research on novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, revealed potential antitumor activity against various human cancer cell lines. This indicates the potential of isoquinoline derivatives in cancer treatment (Károlyi et al., 2012).
- Antibacterial Properties : A study focused on synthesizing 8-nitrofluoroquinolone derivatives and investigating their antibacterial properties, showcasing the potential of isoquinoline derivatives in combating bacterial infections (Al-Hiari et al., 2007).
Photochemical Applications
- Photochemical Activation for Cell Physiology Studies : A study explored linking tertiary amines to a photoremovable protecting group to create photoactivatable forms. This has implications for studying cell physiology and gene editing applications (Asad et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 5-aminoisoquinoline have been shown to interact with uncharacterized proteins in organisms like trypanosoma brucei brucei .
Mode of Action
It is likely that the compound interacts with its targets via the amine functional group, which is known to form amides and serve as a directing group in organic synthesis .
Pharmacokinetics
Similar compounds like 5-aminoisoquinoline have been shown to have high gastrointestinal absorption and are predicted to be blood-brain barrier permeant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromoisoquinolin-5-amine. For instance, the compound is stored at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific cellular environments may also influence its action and efficacy.
Properties
IUPAC Name |
8-bromoisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBVOESPWKJXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621830 | |
| Record name | 8-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90721-34-9 | |
| Record name | 8-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromoisoquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)


![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)









